

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

CAS number

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Compound of Interest

Compound Name: (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B169528

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Compound Identification and Physicochemical Properties

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is a synthetic organic compound valued for the stereospecific orientation of its hydroxyl group. This specific chirality is crucial for its application as an intermediate in the synthesis of targeted, biologically active molecules. The benzyl carbamate moiety serves as a protecting group for the piperidine nitrogen, facilitating selective reactions at other positions of the molecule.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	100858-34-2	[1]
IUPAC Name	Benzyl (3R)-3-hydroxypiperidine-1-carboxylate	
Molecular Formula	$C_{13}H_{17}NO_3$	[1]

| Synonyms | (R)-1-(Benzylloxycarbonyl)-3-hydroxypiperidine, N-Cbz-(R)-3-hydroxypiperidine | |

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	235.28 g/mol	[1]
Appearance	White to off-white solid or oil	[2] [3]
Boiling Point	~384.9 °C (Predicted)	[2]
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.	

| Storage | Sealed in dry, room temperature conditions or refrigerated (2-8°C) for long-term stability. |[\[2\]](#)[\[4\]](#) |

Synthesis Methodologies: Enantioselective Approach

The synthesis of enantiomerically pure 3-hydroxypiperidine derivatives is a critical task in pharmaceutical manufacturing. While classical resolution of a racemic mixture is a viable option, modern approaches favor asymmetric synthesis to maximize yield and reduce waste. Biocatalysis, utilizing ketoreductase (KRED) enzymes, has emerged as a highly efficient and selective method for producing the desired (R)- or (S)-enantiomer from a prochiral ketone.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

The causality behind choosing an enzymatic approach lies in the exquisite stereoselectivity of enzymes, which often surpasses that of traditional chemical catalysts. Ketoreductases, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), can drive the reaction to high conversion and enantiomeric excess (>99% e.e.) under mild conditions of temperature and pH.[\[6\]](#)[\[7\]](#)

Below is a representative protocol for the asymmetric reduction of N-Cbz-3-piperidone.

Experimental Protocol: Asymmetric Enzymatic Reduction

Objective: To synthesize **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** from N-Cbz-3-piperidone using a ketoreductase.

Materials:

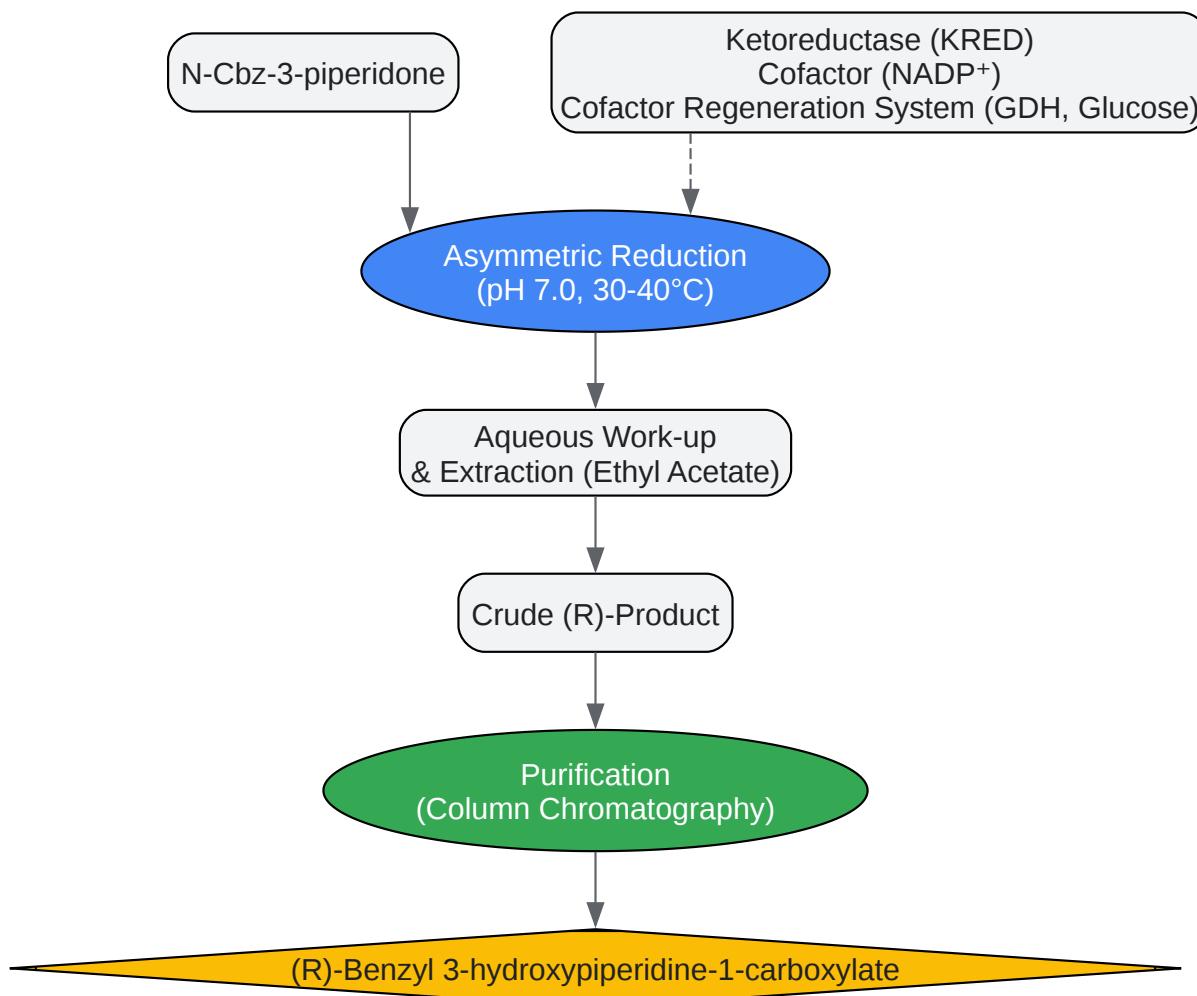
- N-Cbz-3-piperidone
- Ketoreductase (KRED) selective for the (R)-product
- Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
- Glucose Dehydrogenase (GDH)
- D-Glucose
- Phosphate buffer (e.g., 100 mM, pH 6.5-7.5)
- Ethyl acetate (for extraction)
- Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

- Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
- Cofactor System: Add D-glucose (1.1 to 1.5 equivalents relative to the substrate) and the catalytic amounts of the cofactor (NADP⁺ or NAD⁺) and glucose dehydrogenase. Stir until dissolved.
- Enzyme Addition: Add the selected ketoreductase enzyme. The enzyme loading is typically determined based on its activity (U/g).
- Substrate Addition: Dissolve N-Cbz-3-piperidone in a minimal amount of a water-miscible co-solvent (like isopropanol or DMSO) if necessary, and add it to the reaction mixture. A typical substrate concentration is 50-100 g/L.^{[6][7]}

- Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.^[7] Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours). The pH may need to be maintained with the addition of a dilute base.^[7]
- Work-up: Upon completion, saturate the aqueous phase with sodium chloride to reduce the solubility of the product.
- Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Workflow Diagram: Asymmetric Synthesis



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Caption: Workflow for the asymmetric synthesis of the target compound.

Purification and Analytical Characterization

The trustworthiness of any synthetic protocol is validated by rigorous purification and characterization of the final product. The crude material obtained from the synthesis is typically purified using column chromatography to remove residual reagents and byproducts.

Protocol: Purification by Column Chromatography

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). A common starting point is 20-30% ethyl acetate in hexane.
- Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent system, collecting fractions.
- Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate**.

Analytical Characterization

The identity and purity of the final compound are confirmed using a suite of analytical techniques.

Table 3: Spectroscopic and Analytical Data

Technique	Expected Results
¹ H NMR	Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH ₂ ~5.1 ppm), piperidine ring protons, and the hydroxyl proton.
¹³ C NMR	Signals for the carbonyl carbon (~155 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring. ^[1]
Mass Spec (MS)	Expected molecular ion peak [M+H] ⁺ at m/z = 236.128. ^[8]

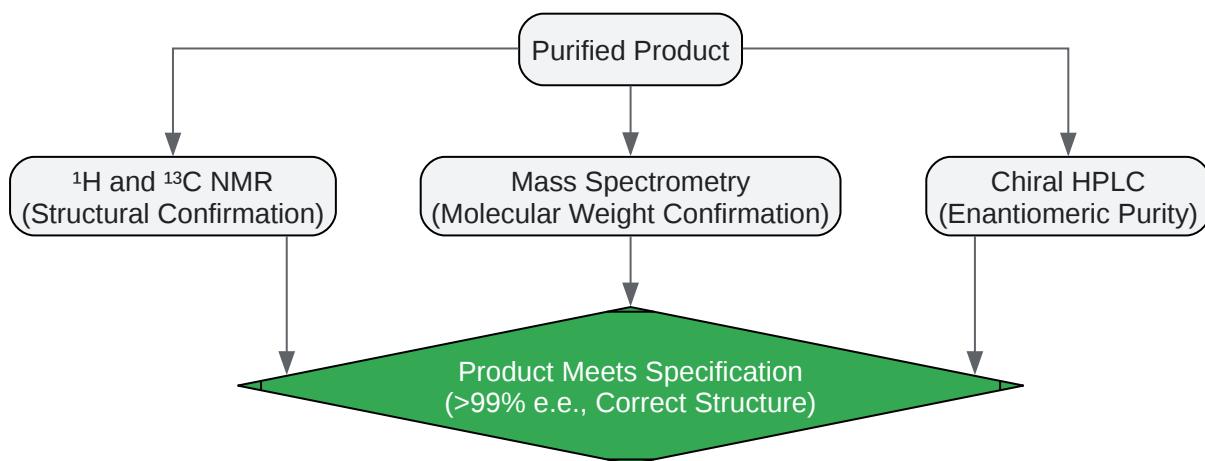
| Chiral HPLC | Baseline separation of (R) and (S) enantiomers using a chiral stationary phase (e.g., Chiralpak IC). Retention times are method-dependent.[5] |

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To determine the enantiomeric purity of the synthesized product.

- System: Waters High-Performance Liquid Chromatography (HPLC) or equivalent with a UV detector.
- Column: Chiralpak IC (250 x 4.6 mm, 5 μ m) or equivalent.[5]
- Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical ratio is 95:5 (v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV at 210 nm.[5]
- Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
- Injection and Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.

Diagram: Analytical Validation Workflow



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Caption: Standard workflow for analytical validation of the final product.

Applications in Drug Discovery and Development

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active drugs and other therapeutics.[2][3]

Key applications include:

- Synthesis of Complex APIs: It serves as a starting point for multi-step syntheses where the stereochemistry at the 3-position is critical for the final compound's biological activity and target engagement.
- Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, access to specific enantiomers like this one allows researchers to probe the chiral recognition requirements of biological targets such as receptors and enzymes.[2]
- Precursor to Novel Therapeutics: It is a building block for creating novel analgesics, antipsychotics, and other neuroactive compounds.[2]

The benzyl carbamate (Cbz) group is a stable but readily cleavable protecting group, typically removed by catalytic hydrogenation, allowing for further functionalization of the piperidine nitrogen.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data sheets (SDS), **(R)-Benzyl 3-hydroxypiperidine-1-carboxylate** should be handled with care.

Table 4: GHS Hazard Information

Hazard Code	Description	Source
H302	Harmful if swallowed	[1]
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]

| H335 | May cause respiratory irritation |[\[1\]](#) |

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[\[9\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[9\]](#)[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[\[9\]](#)[\[10\]](#)
- Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of it as hazardous waste. Avoid generating dust.[\[10\]](#)

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